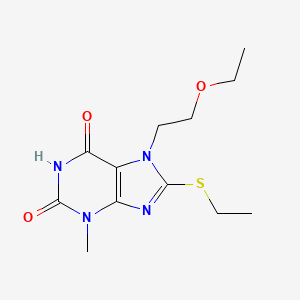

7-(2-Ethoxy-ethyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

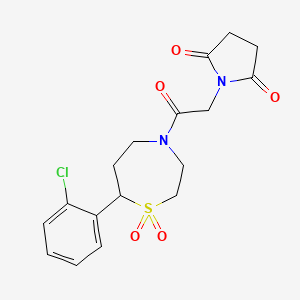

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .

Molecular Structure Analysis

The molecular structure of this compound would be based on the purine structure, with the additional ethoxy-ethyl and ethylsulfanyl groups attached at the 7 and 8 positions respectively. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the purine base and the additional functional groups. The ethoxy-ethyl and ethylsulfanyl groups may potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy-ethyl and ethylsulfanyl groups might affect its solubility, boiling point, and other physical properties .Scientific Research Applications

Chemical Synthesis and Modification

Trifluoroethanol Solvent Facilitation in the selective N-7 methylation of purines demonstrates the compound's potential as a substrate in regiospecific methylation reactions. This method is particularly efficient for substrates protected at N-9, illustrating the compound's versatility in synthetic chemistry applications (Lebraud et al., 2013).

Biological Activity

A novel Small Molecule Inhibitor Against SARS Coronavirus Helicase showcases the therapeutic potential of derivatives of this compound. Its ability to suppress both ATP hydrolysis and double-stranded DNA unwinding activities of helicase without cytotoxicity up to significant concentrations suggests its utility in viral inhibition research (Cho et al., 2015).

Material Science

In the realm of Polymer Solar Cells , the study on alcohol-soluble n-type conjugated polyelectrolytes, incorporating derivatives of the compound, highlights its role in enhancing electron mobility and conductivity. This application is critical for improving the power conversion efficiency of inverted devices, demonstrating the compound's impact on renewable energy technologies (Hu et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

7-(2-ethoxyethyl)-8-ethylsulfanyl-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3S/c1-4-19-7-6-16-8-9(13-12(16)20-5-2)15(3)11(18)14-10(8)17/h4-7H2,1-3H3,(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOZEKCTDNUKPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2550426.png)

![2-{[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone](/img/structure/B2550428.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2550431.png)

![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550433.png)

![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2550436.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide](/img/structure/B2550440.png)

![5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550442.png)

![(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2550448.png)

![benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2550449.png)